Carfilzomib Impurity 2

Vue d'ensemble

Description

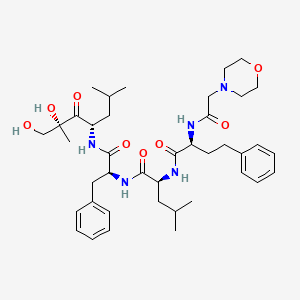

Carfilzomib Impurity 2, also known as deepoxy ethane-1,2-diol carfilzomib, is a metabolite of carfilzomib. Carfilzomib is a proteasome inhibitor used in the treatment of multiple myeloma, a type of cancer that affects plasma cells. The compound has a molecular formula of C40H59N5O8 and a molecular weight of 737.9252 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of deepoxy ethane-1,2-diol carfilzomib involves multiple steps, starting from the parent compound carfilzomib. The process typically includes the removal of the epoxy group from carfilzomib to form the deepoxy derivative. This reaction is usually carried out under controlled conditions using specific reagents and catalysts to ensure the selective removal of the epoxy group without affecting other functional groups in the molecule .

Industrial Production Methods

Industrial production of deepoxy ethane-1,2-diol carfilzomib follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are often used to purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Deepoxy ethane-1,2-diol carfilzomib undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Clinical Applications

Multiple Myeloma Treatment:

Carfilzomib has been extensively studied in clinical trials for treating relapsed and refractory multiple myeloma. Its unique mechanism of action involves irreversible binding to the proteasome, leading to the induction of apoptosis in malignant cells. Studies have shown that Carfilzomib can be administered effectively in various dosing schedules, with significant patient responses observed. For instance, a phase II study reported an overall response rate of 16.7% among patients treated with Carfilzomib at a specific dosage regimen .

Combination Therapies:

Carfilzomib is often combined with immunomodulatory drugs to enhance its therapeutic efficacy. Clinical studies have demonstrated that these combinations lead to deep responses in multiple myeloma patients, translating into improved progression-free survival rates . The synergy between Carfilzomib and other agents underscores the importance of understanding impurities like Carfilzomib Impurity 2, which may influence the overall effectiveness of these combinations.

Formulation Stability

Impact of Impurities:

The stability of Carfilzomib formulations is critical for maintaining its therapeutic efficacy. Research indicates that certain impurities can affect the degradation pathways of Carfilzomib, leading to reduced potency and altered pharmacokinetics. For example, studies have shown that formulations containing citric acid help stabilize Carfilzomib by maintaining an acidic pH, which is essential for minimizing impurity formation .

Analytical Methods:

Various analytical techniques are employed to assess the purity and stability of Carfilzomib formulations. High-performance liquid chromatography (HPLC) and UV spectrophotometry are commonly used to quantify impurity levels and ensure compliance with pharmacopoeial standards . Understanding the profile of impurities like this compound is crucial for developing stable formulations that meet regulatory requirements.

Case Studies and Research Findings

Case Study 1: Efficacy in Advanced Solid Tumors

A study exploring the pharmacokinetics and pharmacodynamics of Carfilzomib in advanced solid tumors highlighted the challenges posed by rapid drug degradation. The research suggested that encapsulating Carfilzomib in polymer micelles could protect it from metabolic degradation, potentially expanding its clinical utility beyond hematologic malignancies .

Case Study 2: Patient Outcomes with Impurity Monitoring

In a real-world study involving patients treated with Carfilzomib-based regimens, monitoring impurity levels was found to correlate with treatment outcomes. Patients exhibiting higher levels of specific impurities had diminished responses to therapy, emphasizing the need for rigorous quality control measures during drug formulation .

Mécanisme D'action

Deepoxy ethane-1,2-diol carfilzomib exerts its effects by inhibiting the proteasome, a complex that degrades unneeded or damaged proteins. By inhibiting the proteasome, the compound disrupts the regulated degradation of proteins, leading to the accumulation of toxic proteins within cells. This mechanism is particularly effective in cancer cells, which rely on proteasome activity for survival and proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to deepoxy ethane-1,2-diol carfilzomib include other proteasome inhibitors such as bortezomib and ixazomib. These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties .

Uniqueness

Deepoxy ethane-1,2-diol carfilzomib is unique due to its specific structure, which allows for selective inhibition of the proteasome. This selectivity contributes to its effectiveness in treating multiple myeloma while minimizing off-target effects .

Activité Biologique

Carfilzomib, a second-generation proteasome inhibitor, is primarily utilized in the treatment of multiple myeloma. Its biological activity is largely attributed to its ability to irreversibly bind to the proteasome, leading to the induction of apoptosis in malignant cells. This article focuses on the biological activity of Carfilzomib Impurity 2 , examining its mechanisms, effects, and relevant case studies.

Carfilzomib operates by inhibiting the chymotrypsin-like (ChT-L) activity of the proteasome, which is crucial for protein degradation and regulation within cells. By blocking this pathway, Carfilzomib causes an accumulation of pro-apoptotic factors and a decrease in anti-apoptotic proteins, leading to cell death. The compound's structure, a tetrapeptide epoxyketone, distinguishes it from first-generation inhibitors like bortezomib, allowing it to overcome resistance mechanisms associated with prior treatments .

Key Mechanisms:

- Proteasome Inhibition : Carfilzomib achieves over 80% inhibition of proteasome activity at concentrations as low as 10 nM .

- Induction of Apoptosis : It activates intrinsic and extrinsic apoptotic pathways, evidenced by increased caspase-3 and caspase-9 activities following treatment .

- Synergistic Effects : When combined with dexamethasone, Carfilzomib exhibits enhanced anti-myeloma activity, further supporting its clinical utility .

Biological Activity Data

The biological activity of this compound can be summarized through various studies that highlight its efficacy against multiple myeloma and other malignancies.

| Study | Cell Line | IC50 (nM) | Effect |

|---|---|---|---|

| ANBL-6 | 10 | Induced apoptosis via caspase activation | |

| RPMI 8226 | 5 | Significant growth inhibition observed | |

| MM Cell Lines | <10 | Overcame bortezomib resistance |

Case Study 1: Efficacy in Multiple Myeloma

A clinical trial assessed the efficacy of Carfilzomib in patients with relapsed multiple myeloma. The results indicated that patients receiving Carfilzomib demonstrated a significant reduction in tumor burden. Out of 65 patients treated, 21.5% achieved stable disease after four cycles, showcasing its potential effectiveness in advanced cases .

Case Study 2: Combination Therapy

In another study focusing on combination therapies involving Carfilzomib and immunomodulatory drugs, patients exhibited improved outcomes compared to those receiving monotherapy. The study reported a favorable safety profile along with enhanced response rates in newly diagnosed multiple myeloma patients .

Safety Profile and Side Effects

While Carfilzomib is generally well-tolerated, certain adverse effects have been documented:

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H59N5O8/c1-27(2)22-32(36(48)40(5,52)26-46)42-39(51)34(24-30-14-10-7-11-15-30)44-38(50)33(23-28(3)4)43-37(49)31(17-16-29-12-8-6-9-13-29)41-35(47)25-45-18-20-53-21-19-45/h6-15,27-28,31-34,46,52H,16-26H2,1-5H3,(H,41,47)(H,42,51)(H,43,49)(H,44,50)/t31-,32-,33-,34-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPYUKBBMCBILQ-NZTKNTHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C(C)(CO)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)[C@@](C)(CO)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H59N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541172-75-1 | |

| Record name | Deepoxy ethane-1,2-diol carfilzomib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1541172751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C19QCY050 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.